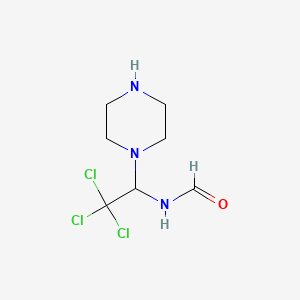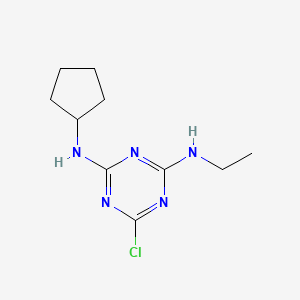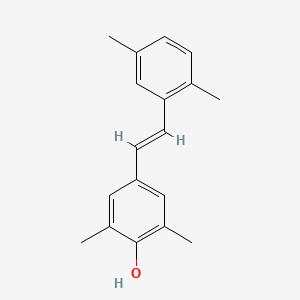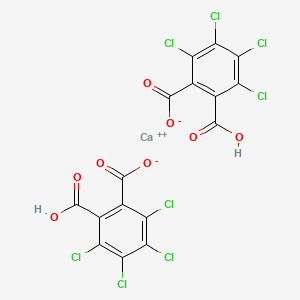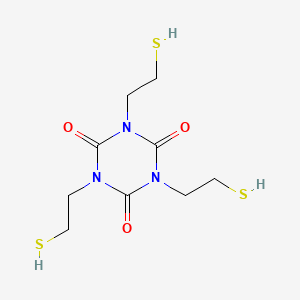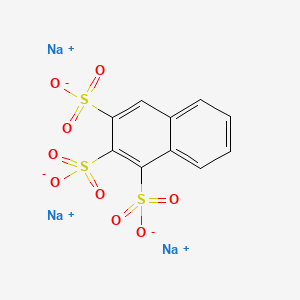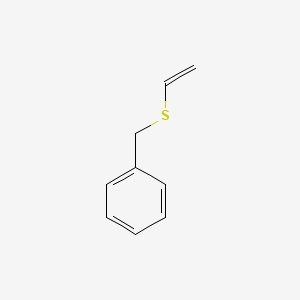
Benzene, ((ethenylthio)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Benzene, ((ethenylthio)methyl)- can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with sodium ethylthiolate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of benzene, ((ethenylthio)methyl)- can be achieved through the catalytic reaction of benzyl chloride with sodium ethylthiolate. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
Benzene, ((ethenylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinylthio group to an ethylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Benzene, ((ethenylthio)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzene, ((ethenylthio)methyl)- involves its interaction with various molecular targets. The vinylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions. The benzene ring provides a stable aromatic framework, allowing for various substitution reactions to occur.
類似化合物との比較
Similar Compounds
- Phenylthioethene
- Phenylthioethylene
- Phenyl vinyl sulfide
- Phenyl vinyl thioether
Uniqueness
Benzene, ((ethenylthio)methyl)- is unique due to the presence of the vinylthio group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and material science.
特性
CAS番号 |
1822-76-0 |
|---|---|
分子式 |
C9H10S |
分子量 |
150.24 g/mol |
IUPAC名 |
ethenylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChIキー |
RYZCGQUXJPHSSF-UHFFFAOYSA-N |
正規SMILES |
C=CSCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





